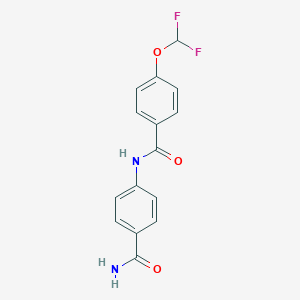

![molecular formula C23H18N4O3S2 B280011 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B280011.png)

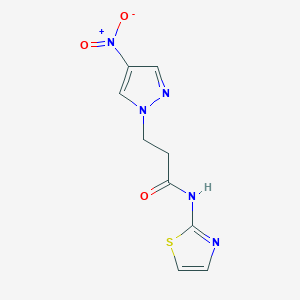

2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide, also known as SQ109, is a promising drug candidate for the treatment of tuberculosis. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis, which primarily affects the lungs. It is a major global health problem, with an estimated 10 million cases and 1.4 million deaths in 2019. The emergence of drug-resistant strains of tuberculosis has further complicated the treatment of the disease. Therefore, the development of new drugs is urgently needed to combat this public health threat.

Wirkmechanismus

The exact mechanism of action of 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide is not fully understood, but it is believed to target multiple pathways in Mycobacterium tuberculosis. This compound has been shown to inhibit the activity of MmpL3, a membrane protein involved in the transport of mycolic acids, which are essential components of the mycobacterial cell wall. This compound also disrupts the proton motive force, which is necessary for the survival of Mycobacterium tuberculosis.

Biochemical and physiological effects

This compound has been shown to have low toxicity in vitro and in vivo. In animal studies, this compound has been well-tolerated and has shown good pharmacokinetic properties. This compound has also been shown to penetrate the blood-brain barrier, which makes it a potential candidate for the treatment of central nervous system tuberculosis.

Vorteile Und Einschränkungen Für Laborexperimente

2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has several advantages as a drug candidate for tuberculosis. It has potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. This compound has also been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs. Furthermore, this compound has low toxicity and good pharmacokinetic properties.

However, there are also some limitations to the use of this compound in lab experiments. This compound is not effective against all strains of Mycobacterium tuberculosis, and some strains have been shown to be resistant to the drug. Furthermore, the exact mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in combination with other drugs.

Zukünftige Richtungen

There are several future directions for the development of 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide as a tuberculosis drug. One area of research is the optimization of its use in combination with other anti-tuberculosis drugs. Another area of research is the development of new formulations of this compound, such as inhalable formulations, which could improve its efficacy in the treatment of tuberculosis. Furthermore, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans. Finally, there is a need for further research to understand the mechanism of action of this compound, which could lead to the development of new drugs with improved efficacy against tuberculosis.

Synthesemethoden

2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide can be synthesized using a multistep process starting from 2-phenylquinoline-4-carboxylic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 4-aminobenzenesulfonamide to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with thiourea to form the carbamothioyl derivative of this compound.

Wissenschaftliche Forschungsanwendungen

2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has been extensively studied for its potential as a new tuberculosis drug. In vitro studies have shown that this compound has potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Furthermore, this compound has been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs, such as rifampicin and isoniazid.

Eigenschaften

Molekularformel |

C23H18N4O3S2 |

|---|---|

Molekulargewicht |

462.5 g/mol |

IUPAC-Name |

2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide |

InChI |

InChI=1S/C23H18N4O3S2/c24-32(29,30)17-12-10-16(11-13-17)25-23(31)27-22(28)19-14-21(15-6-2-1-3-7-15)26-20-9-5-4-8-18(19)20/h1-14H,(H2,24,29,30)(H2,25,27,28,31) |

InChI-Schlüssel |

MMJLEGYWLXCTML-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279931.png)

![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide](/img/structure/B279936.png)

![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)

![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)